![molecular formula C19H16N2O3S B2474285 methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 321538-23-2](/img/structure/B2474285.png)
methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate
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Overview
Description
“Methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate” is a chemical compound with the molecular formula C19H16N2O3S . It has a molecular weight of 352.41 . This compound is in solid form .
Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 95-98°C . More detailed physical and chemical properties such as solubility, density, and refractive index would require experimental determination.Scientific Research Applications
Antihyperglycemic Activity
Methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate derivatives have demonstrated potent antihyperglycemic properties. Specifically, research has shown that the substitution of specific groups (such as 4-methylthio, methylsulfinyl, or ethyl) to a benzyl group, combined with trifluoromethyl at C5 of pyrazol-3-one, can generate potent antihyperglycemic agents in diabetic mice models. These compounds correct hyperglycemia predominantly by selective inhibition of renal tubular glucose reabsorption, distinguishing them from other antidiabetic drugs like phlorizin, which primarily inhibit intestinal glucose absorption (Kees et al., 1996).
Anti-Inflammatory and Antidepressant Activities
Derivatives of the compound have also been synthesized and tested for anti-inflammatory and antidepressant activities. Some studies have found moderate anti-inflammatory activity at certain dosages, comparable to standard drugs like indomethacin (Tozkoparan et al., 1999). Moreover, certain synthesized derivatives have shown promising results in reducing depressive symptoms, underlining the compound's potential as an antidepressant medication (Mathew et al., 2014).
Mechanism of Action
Target of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with similar targets.
Mode of Action
Based on the molecular simulation study mentioned above , it can be inferred that the compound might interact with its target by fitting into the active site, leading to changes in the target’s function.
Pharmacokinetics
The compound is a solid at room temperature , which might influence its absorption and distribution
Result of Action
Based on the molecular simulation study , it can be inferred that the compound might have potent in vitro activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a solid at room temperature , which might influence its stability
properties
IUPAC Name |
methyl 2-(4-formyl-2-methyl-5-phenylpyrazol-3-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-22)17(20-21)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWACCRLWHFUZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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